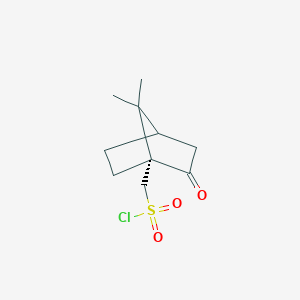

L(-)-10-Camphorsulfonyl chloride

Vue d'ensemble

Description

L(-)-10-Camphorsulfonyl chloride is a chemical compound with the molecular formula C10H15ClO3S. It is a derivative of camphor and is known for its unique bicyclic structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L(-)-10-Camphorsulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with camphor, a naturally occurring compound.

Oxidation: Camphor is oxidized to form camphorquinone.

Sulfonylation: Camphorquinone is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to form the desired product.

The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

L(-)-10-Camphorsulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: It can also undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Asymmetric Synthesis

Chiral Auxiliary in Organic Reactions

L(-)-10-Camphorsulfonyl chloride is primarily used as a chiral auxiliary in the synthesis of optically active compounds. It facilitates the resolution of racemic mixtures of alcohols and amines into their enantiomers. This property is crucial for the pharmaceutical industry, where the chirality of compounds often affects their biological activity and therapeutic efficacy .

Synthesis of Chiral Vinyl Sulfones

The compound has been employed in synthesizing chiral vinyl sulfones through halosulfonylation reactions. These reactions involve the use of this compound to generate sulfonyl radicals that can react with alkenes to form desired products. This method has shown to produce high yields of chiral synthons, which are valuable intermediates in drug development .

Medicinal Chemistry

Development of Antimicrobial Agents

Research indicates that derivatives of camphorsulfonyl chloride exhibit significant antimicrobial properties. For instance, camphorsulfonyl benzylamine compounds synthesized from this compound have demonstrated effectiveness against various plant pathogens, such as Sclerotinia sclerotiorum and Rhizoctonia solani. These compounds show promise as environmentally friendly fungicides in agricultural applications .

Cytotoxicity Studies

Recent studies have explored the cytotoxicity of gold complexes derived from camphorimine, which includes this compound as a precursor. These complexes have shown varying degrees of cytotoxicity against human fibroblast cells, indicating potential applications in cancer therapy .

Agricultural Applications

Fungicides and Plant Protection

The application of this compound in developing fungicides is gaining traction. The synthesized camphor sulfonamide compounds have been reported to effectively prevent and treat fungal infections in crops, thus enhancing agricultural productivity while minimizing chemical pesticide usage .

Chemical Properties and Preparation

This compound can be synthesized from L-10-camphorsulfonic acid through a reaction with thionyl chloride. The process involves heating the reactants to reflux temperature, leading to the formation of the sulfonyl chloride intermediate, which can then be utilized in further synthetic applications .

Summary Table: Applications of this compound

| Application Area | Description | Examples/Notes |

|---|---|---|

| Asymmetric Synthesis | Used as a chiral auxiliary for resolving racemic mixtures | Optically active alcohols and amines |

| Medicinal Chemistry | Development of antimicrobial agents | Camphorsulfonyl benzylamine derivatives |

| Agricultural Applications | Synthesis of fungicides for crop protection | Effective against Sclerotinia species |

| Chemical Synthesis | Preparation from L-10-camphorsulfonic acid using thionyl chloride | Simple and efficient synthesis method |

Mécanisme D'action

The mechanism of action of L(-)-10-Camphorsulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to form sulfonamides, sulfonate esters, and other derivatives.

Comparaison Avec Des Composés Similaires

L(-)-10-Camphorsulfonyl chloride is unique due to its bicyclic structure and the presence of both a ketone and a sulfonyl chloride functional group. Similar compounds include:

Camphorsulfonic Acid: A related compound with a sulfonic acid group instead of a sulfonyl chloride group.

Camphorquinone: The oxidized form of camphor, used as an intermediate in the synthesis of this compound.

Sulfonyl Chlorides: Other sulfonyl chlorides with different alkyl or aryl groups, used in similar chemical reactions.

These compounds share some reactivity patterns but differ in their specific applications and the nature of their functional groups.

Activité Biologique

L(-)-10-Camphorsulfonyl chloride is a versatile compound widely utilized in organic synthesis, particularly as a chiral auxiliary in asymmetric synthesis. Its biological activity has been the focus of various studies, revealing significant implications in medicinal chemistry and biochemistry. This article will explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C10H15ClO3S

- Molecular Weight : 250.74 g/mol

- CAS Number : 21286-54-4

- Melting Point : 63.0°C to 68.0°C

- Appearance : White to beige crystalline powder

This compound acts primarily through its sulfonyl chloride group, which can participate in nucleophilic substitution reactions. This property makes it an effective electrophile in various organic transformations, particularly in the synthesis of sulfonamides, which exhibit a broad range of biological activities.

Biological Activity

- Antimicrobial Properties :

- Antitumor Activity :

- Enzyme Inhibition :

Case Study 1: Synthesis and Antimicrobial Activity

A study focused on synthesizing a series of sulfonamide derivatives from this compound demonstrated their antimicrobial efficacy. The derivatives were tested against various pathogens, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 32 | E. coli |

| B | 16 | Staphylococcus aureus |

| C | 64 | Pseudomonas aeruginosa |

Case Study 2: Antitumor Activity

In another study, a derivative synthesized from this compound was tested for its antitumor effects on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 5 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 70 |

| 10 | 50 |

| 20 | 30 |

Propriétés

IUPAC Name |

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGABKEVTHIJBIW-MHPPCMCBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4552-50-5 | |

| Record name | 10-Camphorsulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.